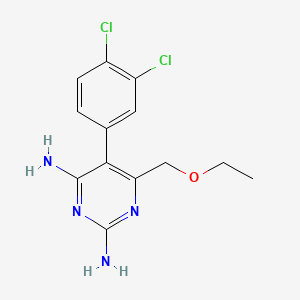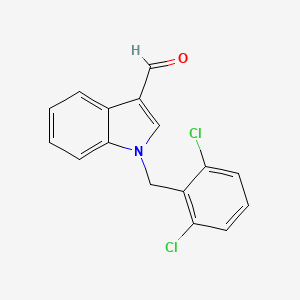
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
説明
The compound “1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The “2,6-dichlorobenzyl” group is attached to the nitrogen of the indole, and the “carbaldehyde” group (which is a formyl or aldehyde group) is attached to the 3-position of the indole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The “2,6-dichlorobenzyl” group would be a benzyl group with two chlorine atoms attached to the 2 and 6 positions of the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing chlorine atoms and aldehyde group. The aldehyde could potentially undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atoms might increase its density and boiling point compared to compounds without halogens .科学的研究の応用
Antimicrobial Properties
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers have explored its potential as an antifungal agent, particularly in combating fungal infections. Its mechanism of action involves disrupting cell membranes or inhibiting essential enzymes, making it a promising candidate for novel antimicrobial therapies .
Antiparasitic Applications
DCP shows promise as an antiparasitic compound. Studies have investigated its efficacy against protozoan parasites, including those responsible for malaria and leishmaniasis. By interfering with parasite metabolism or inhibiting specific enzymes, DCP could contribute to the development of new antiparasitic drugs .
Antidepressant Activity
Although research on DCP’s antidepressant properties is limited, its structural similarity to other antidepressant compounds warrants exploration. Some studies suggest that DCP may modulate neurotransmitter systems, potentially impacting mood regulation. Further investigations are needed to validate its antidepressant effects.
Chemical Synthesis and Organic Chemistry
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde serves as a valuable intermediate in organic synthesis. Chemists use it to create more complex molecules by functionalizing the indole ring or modifying the aldehyde group. Its reactivity and stability make it a versatile building block for designing novel compounds .
Fluorescent Probes and Imaging Agents
Researchers have explored DCP derivatives as fluorescent probes for cellular imaging. By attaching fluorophores to DCP, scientists can visualize specific cellular processes, such as protein localization or enzyme activity. These probes enable real-time monitoring of biological events in living cells .
Agrochemical Applications
DCP derivatives have potential as agrochemicals. Their pesticidal properties make them candidates for crop protection. By targeting pests or pathogens, these compounds could contribute to sustainable agriculture. However, further studies are necessary to optimize their efficacy and safety .
Safety and Hazards
作用機序
- The local anesthetic action of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is thought to be due to a reduced sodium channel blockade .
- As an antiseptic, its mechanism of action is not fully understood, but it is believed to involve denaturation of external proteins and rearrangement of tertiary protein structures .
Mode of Action
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



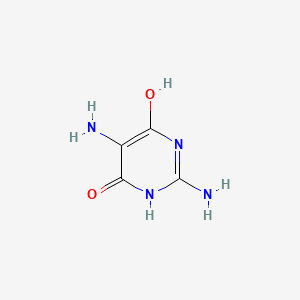
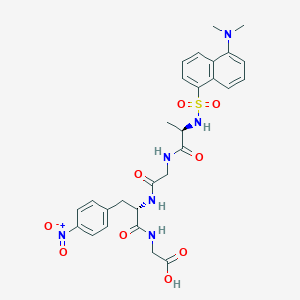

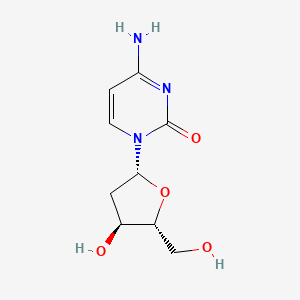
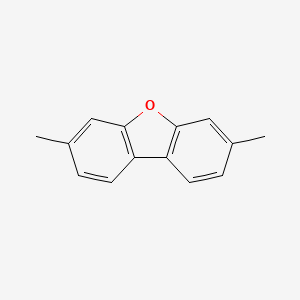
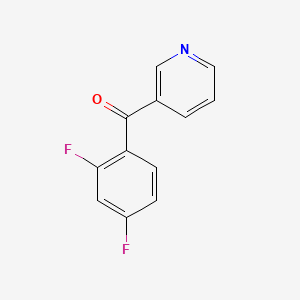
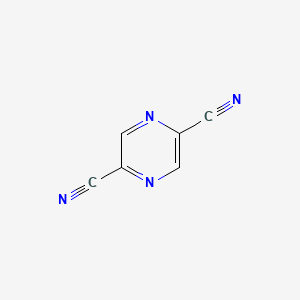
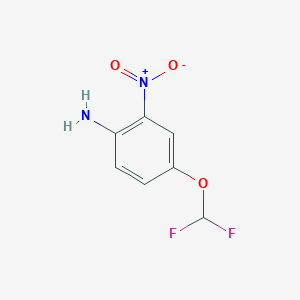
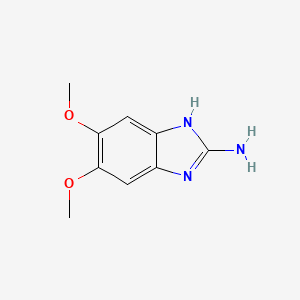
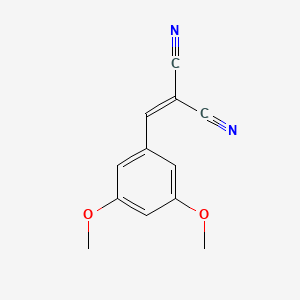
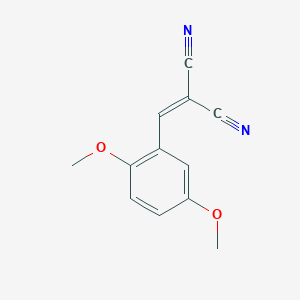
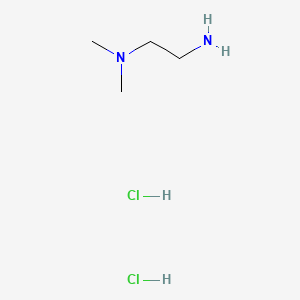
![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)
